molecular formula C8H6N2S2 B3021112 2,4-Quinazolinedithiol CAS No. 5993-69-1

2,4-Quinazolinedithiol

Cat. No.: B3021112
CAS No.: 5993-69-1
M. Wt: 194.3 g/mol
InChI Key: ZIOAGVULHUBXBS-UHFFFAOYSA-N
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Description

2,4-Quinazolinedithiol is a heterocyclic compound that features a quinazoline core with two thiol groups attached at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinedithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with carbon disulfide and subsequent cyclization with formamide . This reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Quinazolinedithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkylated or acylated quinazoline derivatives.

Scientific Research Applications

2,4-Quinazolinedithiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinazoline: Lacks the thiol groups but shares the core structure.

    Quinazolinone: Contains a carbonyl group at the 4-position instead of a thiol group.

    Quinoline: Similar heterocyclic structure but with different nitrogen positioning.

Uniqueness: 2,4-Quinazolinedithiol is unique due to the presence of two thiol groups, which impart distinct chemical reactivity and potential for forming metal complexes. This makes it particularly valuable in applications requiring strong coordination properties and specific reactivity profiles .

Properties

IUPAC Name

1H-quinazoline-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOAGVULHUBXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351265
Record name 2,4-Quinazolinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-69-1
Record name 2,4-Quinazolinedithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinazolinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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